N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound characterized by its unique structural features, which include furan, oxadiazole, and carboxamide moieties. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and chemical reactivity. The molecular formula for this compound is C18H17N3O4, with a molecular weight of 339.3 g/mol. Its structural complexity suggests possible applications in various scientific fields.
The compound is synthesized from various precursors involving furan and oxadiazole derivatives, which are known for their diverse biological activities. The presence of the carboxamide group indicates potential interactions with biological systems, making it a subject of interest for pharmacological studies .
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide falls under the category of heterocyclic compounds, specifically those containing furan and oxadiazole rings. These compounds are often classified based on their functional groups and structural motifs, which contribute to their reactivity and biological properties.
The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves several key steps:
These reactions typically require specific conditions such as temperature control and the use of catalysts to enhance yields .
The molecular structure of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can be described as follows:
Property | Value |
---|---|
Molecular Formula | C18H17N3O4 |
Molecular Weight | 339.3 g/mol |
SMILES | O=C(NCc1ccccc1Cc1nc(-c2ccco2)no1) |
Boiling Point | Not available |
Melting Point | Not available |
The chemical reactivity of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can be analyzed through its potential interactions with biological targets:
The mechanism of action for N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is not fully elucidated but may involve:
Further research is needed to clarify these interactions and their implications for therapeutic applications .
Property | Value |
---|---|
Density | Not available |
Solubility | Not available |
Chemical properties include:
These properties are crucial for determining the compound's usability in practical applications .
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4